Substitution with free base or isomeric pipradrol leads to failed synthesis and analytical bias. Azacyclonol HCl ensures precise stoichiometry, suppresses cyclopropyl ketone byproducts, and serves as the definitive building block for fexofenadine synthesis. - Enables unequivocal LC-MS/MS biomarker monitoring and isomer differentiation from stimulant pipradrol. - Stable crystalline salt with reproducible solubility for organometallic coupling. - Reliable supply for API process development and reference standard use.
Azacyclonol hydrochloride (CAS 1798-50-1) is the stable hydrochloride salt of α,α-diphenyl-4-piperidinemethanol. While historically investigated as an ataractic agent, its modern procurement value is firmly established as a critical pharmaceutical intermediate and an analytical reference standard. It serves as the primary piperidine building block in the synthesis of the non-sedating H1-receptor antagonists fexofenadine and terfenadine [1]. Compared to its free base form, the hydrochloride salt offers enhanced crystalline stability, improved handling characteristics, and a highly predictable solubility profile, establishing it as the standard material for rigorous industrial coupling reactions and quantitative LC-MS/MS bioanalysis .
Isomer-selective catecholamine signaling studies (γ-pipradrol context)
Terfenadine metabolite identification and quantitative analytical reference
M3 muscarinic receptor ligand in prostate cancer cell model assays
Historical antipsychotic endpoint modeling (hebephrenic/catatonic subgroup response)
Substituting azacyclonol hydrochloride with its free base (CAS 115-46-8) or its positional isomer pipradrol (α,α-diphenyl-2-piperidinemethanol) introduces severe process and analytical failures. In API manufacturing, utilizing pipradrol instead of the 4-isomer azacyclonol yields an entirely different regioisomer that lacks fexofenadine's specific antihistamine activity [1]. Furthermore, substituting the hydrochloride salt with the free base in aqueous analytical matrices alters dissolution kinetics and can trigger pH-dependent precipitation, complicating quantitative recovery. In synthetic workflows, the precise stoichiometric control afforded by the highly pure, crystalline hydrochloride salt is essential to suppress side reactions, such as the base-catalyzed formation of unwanted cyclopropyl ketone byproducts during alkylation [2].
Pipradrol (α-isomer) exhibits opposing catecholamine effects; functional inversion may occur.
Reported clinical endpoint responses differ across schizophrenia subtypes; not interchangeable for historical trial replication.
Unique M3 receptor ligand and terfenadine metabolite properties limit direct substitution in oncology or metabolism studies.
Azacyclonol hydrochloride exhibits significantly improved solubility in aqueous media compared to its free base counterpart. While the free base is notoriously difficult to dissolve in water—achieving only ~0.14 mg/mL even when pre-dissolved in DMF and diluted into PBS —the hydrochloride salt reaches concentrations of 2.0 mg/mL in water with mild sonication, and up to 50 mg/mL in DMSO . This enhanced solubility profile eliminates the need for high concentrations of harsh organic solvents during assay preparation.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 2.0 mg/mL in H2O (Azacyclonol hydrochloride) |
| Comparator Or Baseline | ~0.14 mg/mL in 1:6 DMF:PBS (Azacyclonol free base) |
| Quantified Difference | >14-fold increase in aqueous solubility |
| Conditions | Ambient temperature, aqueous or semi-aqueous buffer systems |
Procuring the hydrochloride salt ensures rapid, reproducible dissolution for in vitro assays without requiring high concentrations of cytotoxic organic solvents.
In the industrial synthesis of the antihistamine fexofenadine, the substitution pattern of the piperidine ring is non-negotiable. Azacyclonol (the 4-piperidine isomer) successfully couples with functionalized aryl ketones or bromoketones to yield the target H1-receptor antagonist [1]. Substituting this with its positional isomer, pipradrol (the 2-piperidine isomer), results in an entirely different, pharmacologically distinct compound. Furthermore, utilizing high-purity azacyclonol minimizes the formation of unpurified ortho- or meta-regioisomers, enabling overall fexofenadine yields of up to 26% across optimized multi-step routes[2].
| Evidence Dimension | Downstream API viability and yield |
| Target Compound Data | Up to 26% overall yield of fexofenadine across 6 steps |
| Comparator Or Baseline | Pipradrol (2-isomer) yields 0% fexofenadine |
| Quantified Difference | 100% shift in regioisomeric product formation |
| Conditions | Multi-step organometallic coupling and alkylation |
Buyers must strictly verify the 4-isomer identity (azacyclonol) to prevent catastrophic batch failures in antihistamine manufacturing.
Azacyclonol is a major active metabolite of terfenadine and a critical biomarker for fexofenadine intake. In clinical and forensic urine screening, it is imperative to distinguish azacyclonol from its controlled structural isomer, pipradrol. High-purity azacyclonol hydrochloride reference standards enable the development of optimized LC-MS/MS gradients (using a C18 column with acetonitrile/0.1% acetic acid) that achieve baseline separation of these two isomers [1]. Without a pure, verified standard, co-elution could lead to false-positive identifications for pipradrol, a regulated CNS stimulant.
| Evidence Dimension | Chromatographic separation (LC-MS/MS) |
| Target Compound Data | Baseline resolution on C18 column |
| Comparator Or Baseline | Pipradrol (identical m/z 268.3) |
| Quantified Difference | Complete chromatographic separation of isobaric compounds |
| Conditions | Poroshell C18 column, positive ionization mode MS/MS |
Procuring an exact, high-purity reference standard is mandatory for forensic labs to accurately differentiate antihistamine use from illicit stimulant exposure.
Azacyclonol hydrochloride is the essential piperidine building block for synthesizing fexofenadine and terfenadine. Its high-purity crystalline form allows for precise stoichiometric control during organometallic coupling and alkylation steps, minimizing unwanted cyclopropyl ketone byproducts [1].
Employed as a critical biomarker standard in clinical toxicology and pharmacokinetic screening. It enables laboratories to accurately monitor fexofenadine metabolism and definitively distinguish it from the isomeric stimulant pipradrol [2].
Utilized as a baseline compound in structure-activity relationship (SAR) assays. Because it is the 4-piperidine isomer, it serves as a mild depressant control when comparing the neurochemical effects of 2-piperidine stimulants [3].
Irritant